

# Technical Guide: Sourcing and Synthesis of 2-Methoxyisonicotinoyl Chloride[1]

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## Compound of Interest

Compound Name: 2-methoxyisonicotinoyl chloride

CAS No.: 193538-79-3

Cat. No.: B071095

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## Executive Summary

Is **2-methoxyisonicotinoyl chloride** commercially available? Technically, yes, but with significant caveats. While assigned the CAS number 193538-79-3, it is rarely held in stock by major catalog suppliers (e.g., Sigma-Aldrich, Fisher, Combi-Blocks) due to its hydrolytic instability.[1] Most listings are "inquiry-only" from boutique synthesis houses with lead times of 2–4 weeks.[1]

Recommendation: For most research applications, in situ synthesis from the stable, commercially available precursor 2-methoxyisonicotinic acid (CAS 105596-63-2) is the superior strategy.[1] This guide provides the validated protocol for this transformation, ensuring higher purity and immediate availability.

## Chemical Profile & Commercial Landscape[1]

### Target Molecule Data

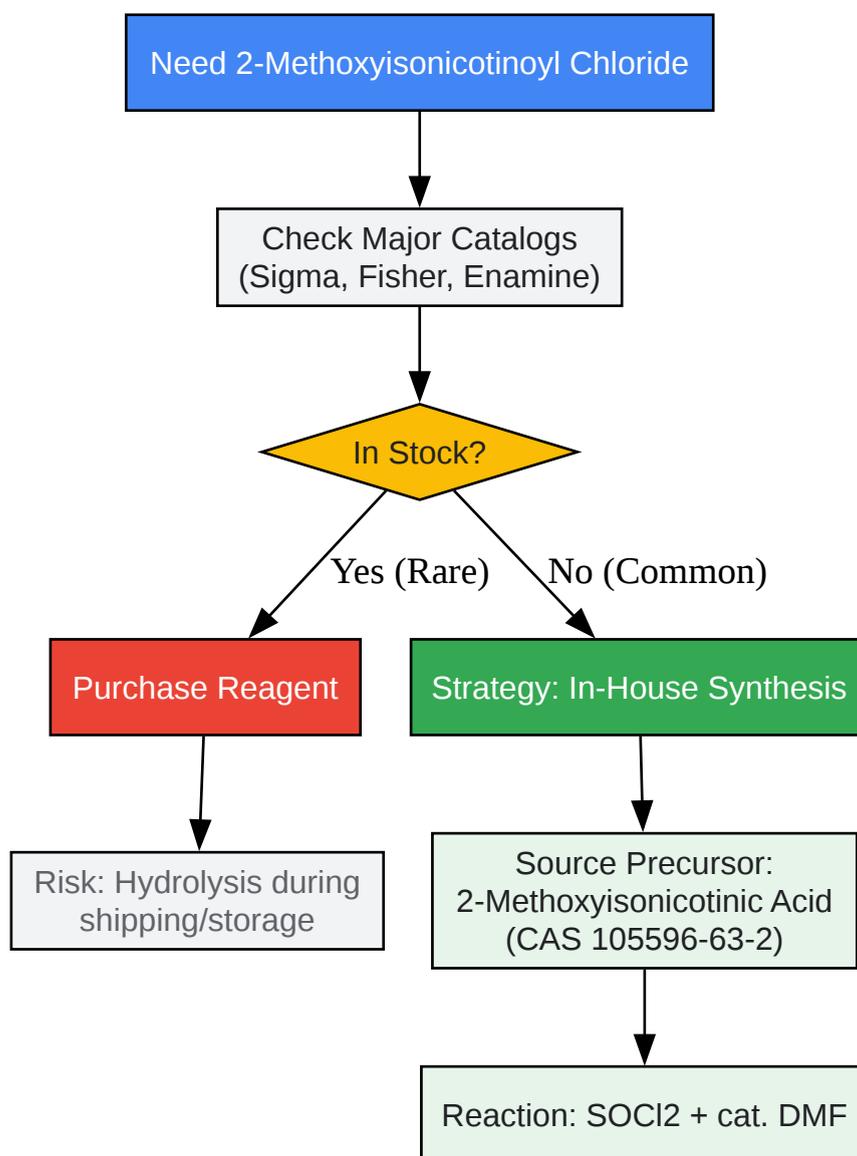
Property	Detail
Chemical Name	2-Methoxyisonicotinoyl chloride
CAS Number	193538-79-3
Molecular Formula	C H ClNO
Molecular Weight	171.58 g/mol
Physical State	White to off-white solid (low melting) or oil; hygroscopic.[1][2][3]
Stability	High Moisture Sensitivity. Hydrolyzes rapidly to the parent acid upon exposure to atmospheric moisture.[1]

## Supply Chain Analysis

- Direct Sourcing: High risk.[1] "In-stock" claims often trigger a custom synthesis order upon purchase.[1] Purity degradation during shipping is a common failure mode for pyridine acid chlorides.[1]
- Precursor Sourcing: Low risk.[1] The parent acid, 2-methoxyisonicotinic acid, is a standard building block available from major suppliers (TCI, Enamine, Fluorochem).[1]

## Decision Matrix: Make vs. Buy

The following logic flow illustrates why in-house synthesis is the standard operational procedure (SOP) for this reagent.



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Figure 1: Strategic decision pathway for sourcing **2-methoxyisonicotinoyl chloride**.<sup>[1]</sup>

## Synthetic Protocol (The "Make" Strategy)

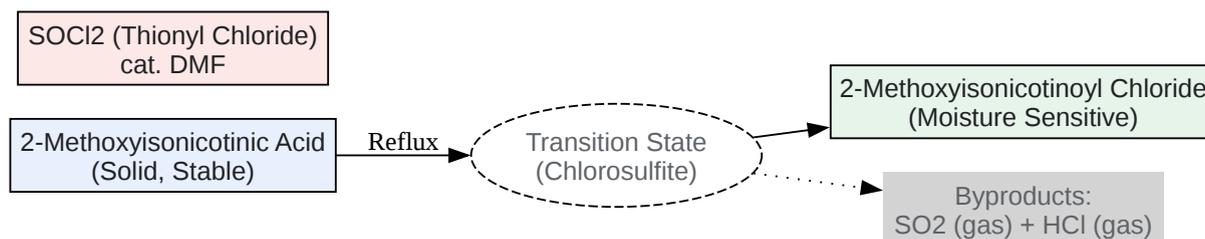
This protocol describes the conversion of 2-methoxyisonicotinic acid to the acid chloride using thionyl chloride (

).<sup>[1]</sup> This method is preferred over oxalyl chloride for this specific substrate due to the ease of removing the volatile byproducts (

and

).[1]

## Reaction Scheme



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Figure 2: Synthesis pathway via nucleophilic acyl substitution.[1]

## Materials

- Starting Material: 2-Methoxyisonicotinic acid (1.0 eq).[1]
- Reagent: Thionyl chloride ( ) (5.0 – 10.0 eq).[1] Note: Excess serves as solvent.[4]
- Catalyst: N,N-Dimethylformamide (DMF) (1–2 drops).[1]
- Solvent (Optional): Dichloromethane (DCM) or Toluene (if not using neat ).[1]

## Step-by-Step Methodology

- Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser. Attach a drying tube (CaCl ) or a nitrogen inlet to the top of the condenser to exclude atmospheric moisture.[1]
- Addition: Charge the flask with 2-methoxyisonicotinic acid. Add thionyl chloride carefully.[1] Add 1–2 drops of dry DMF.

- Expert Insight: The DMF acts as a catalyst by forming the Vilsmeier-Haack reagent intermediate, which is more electrophilic than thionyl chloride alone, accelerating the reaction significantly.<sup>[1]</sup>
- Reaction: Heat the mixture to reflux (75–80 °C) for 2–3 hours.
  - Endpoint: The reaction is typically complete when the evolution of gas ( and ) ceases and the solid acid dissolves completely to form a clear solution.
- Workup:
  - Cool the mixture to room temperature.
  - Concentrate the solution under reduced pressure (rotary evaporator) to remove excess thionyl chloride.<sup>[1]</sup>
  - Azeotropic Drying: To ensure complete removal of , add anhydrous toluene (10–20 mL) to the residue and re-evaporate. Repeat this step twice. This prevents residual acid generated from hydrolysis from interfering with subsequent coupling steps.<sup>[1]</sup>
- Isolation: The resulting residue is **2-methoxyisonicotinoyl chloride** (often as a hydrochloride salt complex).<sup>[1]</sup> It should be used immediately in the next step (e.g., amide coupling).<sup>[1]</sup>

## Handling, Stability & Quality Control

### Stability Profile

Pyridine acid chlorides are notoriously unstable compared to their benzene counterparts.<sup>[1]</sup>

The basic nitrogen in the pyridine ring can catalyze self-hydrolysis or dimerization.<sup>[1]</sup>

- Storage: If storage is absolutely necessary, store under argon at -20 °C.
- Form: The compound is often isolated as the hydrochloride salt (

), which is generally more stable than the free base.

## Quality Control (Self-Validating Protocol)

Direct analysis of acid chlorides by LC-MS is impossible due to reactivity with the mobile phase.[1] Use a methanol quench to validate conversion.

- Take a small aliquot (5 mg) of the synthesized acid chloride.[1]
- Dissolve in anhydrous methanol (0.5 mL).
- Wait 5 minutes (formation of methyl ester).[1]
- Analyze via LC-MS or GC-MS.[1]
  - Target: Methyl 2-methoxyisonicotinate (MW ~167).[1]
  - Absence of: 2-Methoxyisonicotinic acid (MW ~153) indicates full conversion.[1]

## Applications in Drug Discovery

This intermediate is a critical building block for introducing the 2-methoxypyridine motif, a bioisostere often used to modulate lipophilicity (LogP) and metabolic stability in kinase inhibitors and GPCR ligands.[1]

Common reaction: Amide coupling with amines.[1]

- Condition: Dissolve the acid chloride in DCM or THF.[1] Add the amine (1.0 eq) and a non-nucleophilic base (e.g., DIPEA or Et

N, 2.0–3.0 eq) at 0 °C.

- Note: Since the acid chloride may retain HCl, ensure sufficient base is added to neutralize both the generated HCl and the salt form of the reagent.

## References

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